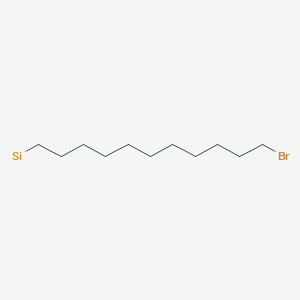

11-Bromoundecylsilane

描述

属性

InChI |

InChI=1S/C11H22BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFIJYTYOJBHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC[Si])CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313682 | |

| Record name | (11-Bromoundecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469904-33-4 | |

| Record name | (11-Bromoundecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 11 Bromoundecylsilane

Synthetic Pathways for 11-Bromoundecylsilane

The synthesis of ω-haloalkylsilanes such as this compound is often accomplished through the hydrosilylation of the corresponding halo-alkene. In a typical procedure, 11-bromo-1-undecene (B109033) is reacted with a silane (B1218182) source. For the synthesis of related brominated alkylsilanes, such as 4-bromobutylsilane and this compound, specific reaction conditions are employed to ensure the addition of the silane to the terminal double bond of the bromoalkene. gelest.com This process provides a direct method for introducing the versatile hydridosilane group at the end of the alkyl chain opposite the bromine atom.

Derivatization Strategies of the Bromo-Functional Group

The terminal bromine atom in this compound serves as a reactive site for various nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Nucleophilic Substitution Reactions to Introduce Azide (B81097) Functionality

The bromo group can be readily displaced by an azide ion (N₃⁻) to form 11-azidoundecylsilane. This transformation is a standard Sₙ2 reaction where the highly nucleophilic azide ion attacks the carbon atom bonded to the bromine. masterorganicchemistry.com This reaction is valuable as the resulting azide-terminated silane is a precursor for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is known for its high efficiency and selectivity. masterorganicchemistry.com

Conversion to Amine-Terminated Structures

The conversion of the bromo group to a primary amine can be achieved through various synthetic routes. One common method involves the initial substitution with azide, followed by reduction to the amine. This two-step process is often preferred as it avoids the potential for over-alkylation that can occur during direct amination with ammonia (B1221849). The reduction of the organic azide to a primary amine is a convenient and selective method for synthesizing primary amines. masterorganicchemistry.com This route provides access to amine-terminated silanes, which are useful for subsequent derivatization or for imparting specific surface properties.

Synthesis of Alkyne-Functionalized Derivatives

The introduction of a terminal alkyne group can be accomplished by reacting this compound with an acetylide salt, such as lithium acetylide. nih.govnih.gov This reaction, a nucleophilic substitution, extends the carbon chain and introduces a reactive alkyne moiety. The resulting alkyne-functionalized silane is a valuable building block for further chemical modifications, including participation in copper-catalyzed "click" chemistry. rsc.org The palladium-catalyzed cross-coupling of benzyl (B1604629) bromides with lithium acetylides has been shown to be a fast and efficient method, suggesting a potential route for similar transformations with alkyl bromides. nih.gov

Formation of Quaternary Ammonium (B1175870) Salts

This compound can react with tertiary amines to form quaternary ammonium salts. sikemia.com This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the carbon atom bearing the bromine atom, resulting in the formation of a C-N bond and a positively charged quaternary ammonium center. nih.govtue.nl These reactions are a classic example of a bimolecular nucleophilic substitution (Sₙ2) pathway. nih.gov The resulting quaternary ammonium silanes are of interest for their potential antimicrobial properties and their use as surface-active agents. nih.govresearchgate.net The reaction can be carried out under various conditions, and in some cases, continuously in a tubular reactor at elevated temperatures and pressures. google.com

Table 1: Selected Derivatization Reactions of this compound's Bromo Group This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent(s) | Functional Group Introduced | Resulting Compound Class |

|---|---|---|---|

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azide (-N₃) | Azidoalkylsilane |

| Reduction (post-azidation) | Reducing Agent (e.g., LiAlH₄, H₂/Pd) | Amine (-NH₂) | Aminoalkylsilane |

| Nucleophilic Substitution | Lithium Acetylide | Alkyne (-C≡CH) | Alkynylalkylsilane |

| Menschutkin Reaction | Tertiary Amine (R₃N) | Quaternary Ammonium Salt (-N⁺R₃ Br⁻) | Quaternary Ammonium Silane |

Manipulation of the Hydridosilane Moiety in this compound

The hydridosilane (Si-H) group in this compound is also a site for chemical transformations, although it exhibits different reactivity compared to the bromo group. Trihydridosilanes, in general, can interact with a variety of clean metal and metalloid surfaces, including titanium, silicon, and gold, under mild conditions. gelest.com This interaction suggests a pathway for the formation of functional structures on metal substrates. gelest.com The Si-H bond can undergo reactions such as hydrolysis to form silanols or react with alcohols to form alkoxysilanes. These reactions are fundamental in the application of silanes as coupling agents and for surface modification.

Investigation of Surface Adsorption and Self Assembled Monolayer Formation by 11 Bromoundecylsilane

Mechanisms of Hydridosilane Interaction with Substrate Surfaces

The interaction of trihydridosilanes, such as 11-bromoundecylsilane, with surfaces is fundamentally different from that of more commonly studied alkoxysilanes or alkylthiols. gelest.com Under mild conditions, these compounds interact with a range of clean, hydrogenated, and fresh metal and metalloid surfaces. gelest.comresearchgate.net The proposed key step in the chemisorption process involves the dissociative adsorption of the silane (B1218182). gelest.com This mechanism is driven by the loss of hydrogen, which may be released as a gas or absorbed by the metal substrate. gelest.comgelest.com This process allows for the formation of a direct bond between the silicon atom and the substrate surface.

Trihydridosilanes readily interact with oxide-free metal surfaces like gold and titanium. gelest.comgelest.com The adsorption on these metals is believed to occur through a mechanism where the trihydridosilane adsorbs perpendicularly to the surface, with a hydrogen atom coordinated to a surface atom, likely at a defect site. gelest.com This is followed by the dissociative-adsorption of the molecule. gelest.com The ability of the metal to adsorb or coordinate with hydrogen appears to facilitate this interaction. gelest.com Studies using this compound as a tagged molecule for X-ray Photoelectron Spectroscopy (XPS) analysis confirm its adsorption onto both gold and titanium substrates. gelest.comgelest.com

The interaction of this compound shows a marked difference between pure silicon and silicon dioxide surfaces. gelest.com XPS analysis, which uses the bromine atom as a detectable tag, reveals a moderate to strong interaction with clean silicon surfaces. gelest.comresearchgate.net In contrast, there is only a minimal or slight interaction observed with anhydrous silicon dioxide surfaces. gelest.comresearchgate.netresearchgate.net This distinction highlights the unique reactivity of hydridosilanes with oxide-free metalloid surfaces compared to their oxide counterparts. gelest.com All classes of hydridosilanes, including trihydridosilanes, generally exhibit minimal interaction with anhydrous oxide surfaces. researchgate.netgelest.com

The binding strength of this compound varies significantly across different substrates. gelest.com By using XPS to measure the intensity of the Br 3d photoelectron peak before and after rinsing, the relative strength of the surface interaction can be determined. gelest.comgelest.com A greater retention of the bromine signal after rinsing indicates a stronger bond. gelest.com

Among the tested oxide-free substrates, the post-rinse intensity and therefore the adsorption strength follows the order: Titanium > Silicon > Gold. gelest.comgelest.com The most significant difference in binding strength was observed between clean silicon, which showed strong retention, and silicon dioxide, which showed very little. gelest.com Furthermore, analysis of the Br 3d peak suggests the possibility of more than one bonding environment for the bromine atom, indicating that the terminal bromine may have substrate-dependent interactions in addition to its covalent bond with the alkyl chain. gelest.com

| Substrate | Relative Adsorption Strength | Evidence |

|---|---|---|

| Titanium (Ti) | High | Strong post-rinse Br 3d signal intensity in XPS analysis. gelest.comgelest.com |

| Silicon (Si) | Moderate to High | Strong post-rinse Br 3d signal intensity in XPS analysis. gelest.comresearchgate.net |

| Gold (Au) | Moderate | Observable post-rinse Br 3d signal intensity, but lower than Ti and Si. gelest.comgelest.com |

| Silicon Dioxide (SiO₂) | Very Low / Slight | Minimal post-rinse Br 3d signal intensity in XPS analysis. gelest.comresearchgate.netresearchgate.net |

Characteristics of this compound Self-Assembled Monolayers (SAMs)

The modification of surfaces with trihydridosilanes like this compound provides a pathway for generating self-assembled monolayers (SAMs). gelest.comgelest.com SAMs are ordered molecular assemblies that form spontaneously on a substrate. oaepublish.comresearchgate.net The formation process involves the chemisorption of a headgroup onto the surface, followed by the organization of the tail groups. youtube.com

The formation of a self-assembled monolayer is a kinetic process that involves the initial adsorption of molecules onto the substrate, which can occur from either a vapor or liquid phase. researchgate.netyoutube.com Initially, at low surface coverage, the molecules may form a disordered mass or small, ordered two-dimensional islands. youtube.com Over a period of minutes to hours, these islands grow as more molecules adsorb and organize, eventually leading to higher molecular coverage and the formation of a more complete monolayer. youtube.com The process involves an increase in surface coverage over time, which drives the evolution of molecular order. researchgate.net While the specific kinetics for this compound are not detailed, the use of XPS analysis confirms successful adsorption and surface coverage on substrates like silicon, titanium, and gold. gelest.com

The structural order and packing density are critical characteristics of a SAM, influencing its physical and chemical properties. researchgate.net Well-ordered SAMs typically feature densely packed alkyl chains arranged in a crystalline or semi-crystalline structure. youtube.comresearchgate.net In contrast, loosely packed and disordered SAMs can be considered more "liquid-like". researchgate.net The formation of SAMs from this compound on metal substrates is expected to follow these general principles, yielding organized monolayer structures. gelest.com However, specific structural details such as the precise packing density, molecular tilt angle, and crystalline order for SAMs derived from this compound are not extensively detailed in the available research.

| Characteristic | Description | Source |

|---|---|---|

| Formation Method | Spontaneous adsorption (chemisorption) from liquid phase onto a substrate. | researchgate.netyoutube.com |

| Headgroup-Substrate Bond | Direct Si-metal or Si-metalloid bond formed via dissociative adsorption. | gelest.comgelest.com |

| Applicable Substrates | Oxide-free metals and metalloids (e.g., Ti, Si, Au). | researchgate.netgelest.com |

| Formation Time | Generally proceeds over minutes to hours for SAMs. | youtube.com |

| Structural Order | Assumed to form ordered, packed structures typical of SAMs. | gelest.comresearchgate.net |

Impact of Deposition Conditions on SAM Morphology

The formation of a well-ordered and densely packed self-assembled monolayer of this compound is a complex process governed by several interdependent experimental parameters. The quality of the resulting monolayer, including its coverage, uniformity, and molecular arrangement, is critically influenced by factors such as the choice of solvent, the concentration of the silane solution, the deposition temperature, and the presence of water.

The initial step in the formation of an this compound SAM is the hydrolysis of the silane headgroup (e.g., trichlorosilane (B8805176) or trialkoxysilane) by water present in the solvent or on the substrate surface. This is followed by the condensation of the resulting silanols with hydroxyl groups on the substrate and with neighboring silanol (B1196071) molecules, leading to the formation of a stable siloxane network.

Solvent Polarity and Composition: The choice of solvent plays a pivotal role in the SAM formation process. Nonpolar solvents are generally favored for the deposition of alkylsilane SAMs as they promote the aggregation of the nonpolar alkyl chains, which in turn drives the self-assembly process. For instance, studies on analogous long-chain alkylsilanes have shown that solvents with low polarity can lead to the formation of more closely-packed and well-ordered monolayers. The solubility of water in the solvent is another crucial factor, as a controlled amount of water is necessary to initiate the hydrolysis of the silane headgroup without causing excessive polymerization in the bulk solution.

Concentration of the Silane Solution: The concentration of the this compound solution directly impacts the rate of monolayer formation and its final structure. While a higher concentration can lead to a faster coverage of the substrate, it may also increase the likelihood of forming disordered, multilayered structures or aggregates. Conversely, a very low concentration might result in an incomplete monolayer or require significantly longer deposition times. Therefore, optimizing the concentration is essential to achieve a balance between efficient surface coverage and the formation of a well-ordered monolayer.

Deposition Temperature: The temperature at which the deposition is carried out can influence both the kinetics of the reaction and the thermodynamic equilibrium of the self-assembly process. Lower temperatures can slow down the rate of both the desired surface reactions and the undesirable bulk polymerization, potentially leading to more ordered and crystalline-like SAMs. Conversely, higher temperatures can accelerate the formation of the monolayer but may also promote the formation of more amorphous and less densely packed structures. For other alkyltrichlorosilanes, it has been observed that lower deposition temperatures (e.g., 5-20°C) can result in more highly ordered SAMs, while higher temperatures (e.g., 40°C) may lead to more disordered films.

Influence of Deposition Parameters on this compound SAM Characteristics

| Deposition Parameter | Effect on SAM Morphology | Typical Characterization Techniques |

| Solvent | Polarity and water content affect monolayer ordering and can lead to aggregation. Nonpolar solvents with trace amounts of water are often optimal. | Atomic Force Microscopy (AFM), Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS) |

| Concentration | Influences the rate of formation and the potential for multilayer or aggregate formation. Optimal concentrations are typically in the millimolar range. | Ellipsometry, AFM, XPS |

| Temperature | Affects the kinetics of hydrolysis and condensation, as well as the final ordering of the alkyl chains. Lower temperatures can promote more ordered structures. | AFM, Grazing Incidence X-ray Diffraction (GIXD), Fourier-Transform Infrared Spectroscopy (FTIR) |

| Humidity/Water Content | A critical component for the hydrolysis of the silane headgroup. Insufficient water can lead to incomplete monolayer formation, while excess water can cause polymerization in solution. | Contact Angle Goniometry, Ellipsometry |

| Deposition Time | The duration of substrate immersion in the silane solution determines the extent of surface coverage and the degree of ordering. | Ellipsometry, AFM, Contact Angle Goniometry |

Post-Fabrication Chemical Modification of this compound SAMs

The terminal bromine atom of an this compound SAM serves as a versatile chemical handle, allowing for a wide range of post-fabrication modifications. This enables the tailoring of the surface properties for specific applications by introducing new functional groups. Nucleophilic substitution reactions are the most common and powerful method for modifying these bromine-terminated monolayers.

In a typical nucleophilic substitution reaction, a nucleophile (a species rich in electrons) attacks the carbon atom bonded to the bromine, displacing the bromide ion, which acts as a good leaving group. This results in the covalent attachment of the nucleophile to the terminus of the alkylsilane chain.

Examples of Nucleophilic Substitution Reactions on this compound SAMs:

A variety of nucleophiles can be employed to functionalize this compound SAMs, leading to surfaces with diverse chemical properties.

Conversion to Azide-Terminated SAMs: Reaction with sodium azide (B81097) (NaN₃) can convert the bromo-terminated surface into an azide-terminated one. Azide groups are particularly useful as they can subsequently undergo "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of molecules, including biomolecules and fluorescent dyes.

Formation of Amine-Terminated SAMs: Nucleophilic substitution with ammonia (B1221849) or other amine-containing compounds can introduce primary, secondary, or tertiary amine functionalities to the surface. Amine-terminated surfaces are valuable for their ability to participate in further reactions, such as amide bond formation, and for their applications in biosensing and as pH-responsive surfaces.

Generation of Thiol-Terminated SAMs: The reaction with a thiol-containing nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, can produce a thiol-terminated SAM. Thiol groups are known for their strong affinity for gold surfaces and can also participate in thiol-ene "click" chemistry, providing another versatile route for surface functionalization.

The success of these surface modification reactions is typically verified using a combination of surface-sensitive analytical techniques. X-ray photoelectron spectroscopy (XPS) can confirm the change in the elemental composition of the surface, for instance, by detecting the appearance of nitrogen in the case of azide or amine formation, or sulfur in the case of thiol formation, along with the disappearance of the bromine signal. Contact angle goniometry is used to monitor changes in the surface wettability, which is indicative of the change in the terminal functional group. Fourier-transform infrared spectroscopy (FTIR) can provide information about the vibrational modes of the newly introduced functional groups.

Advanced Applications of 11 Bromoundecylsilane in Surface and Materials Science

Engineering of Functionalized Surfaces for Nanofabrication and Microcontact Printing

The ability to create well-defined patterns of molecules on a substrate is the foundation of nanofabrication. 11-Bromoundecylsilane is instrumental in this field, primarily through the formation of self-assembled monolayers (SAMs) that act as templates for further modification. The terminal bromine of the surface-bound monolayer serves as a robust anchor point for surface-initiated polymerization techniques.

One of the most powerful methods enabled by these brominated surfaces is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) . This "grafting from" technique allows for the growth of polymer chains directly from the surface with excellent control over their molecular weight, composition, and architecture. By first patterning the this compound initiator, it is possible to grow polymer brushes in specific, high-resolution patterns. This approach is a cornerstone of advanced nanofabrication, allowing for the creation of chemically and topographically complex surfaces.

Microcontact printing (µCP) is a soft lithography technique used to create patterns on surfaces with features on the micrometer to nanometer scale. bu.edunih.gov While traditionally used with alkanethiols on gold, the principles can be adapted for silanes on silica (B1680970) substrates. An elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), is "inked" with a solution of a reactive silane (B1218182) like 11-bromoundecyltrichlorosilane (B2569729) and brought into contact with a hydroxylated surface. mdpi.comnih.govrsc.org The silane transfers to the substrate only in the areas of contact, forming a patterned SAM. These patterned brominated surfaces can then be used for selective polymer grafting via SI-ATRP or other chemical transformations, creating functional nanopatterns for applications in electronics and biotechnology. nih.govutexas.edu

| Technique | Role of this compound | Resulting Structure | Key Advantage |

| Surface-Initiated ATRP | Forms a covalently bound initiator layer on the substrate. cmu.edu | Densely packed, oriented polymer chains (brushes). nih.gov | Precise control over polymer thickness, density, and composition. |

| Microcontact Printing | Acts as the "ink" to be patterned onto a substrate from a stamp. | Micrometer- or nanometer-scale patterns of initiator SAMs. | High-throughput, low-cost method for creating large-area patterns. bu.edu |

Development of Sensing Platforms Utilizing this compound-Derived Interfaces

The terminal bromine on a surface functionalized with this compound is a key starting point for building highly sensitive and selective sensing platforms. By grafting specific functional polymers from this initiator layer via SI-ATRP, surfaces can be designed to respond to specific chemical or biological analytes.

For example, polymer brushes can be grown that change their conformation, thickness, or chemical properties upon binding a target molecule. These changes can be detected by various transduction methods, including optical, electrochemical, or mechanical techniques. The ability to tailor the polymer chemistry allows for the creation of sensors for a wide range of targets, from small molecules and ions to large proteins and DNA. mdpi.com

Furthermore, the brominated surface can be modified to attach specific recognition elements directly. For instance, the bromine can be substituted with an azide (B81097) group, enabling the use of "click chemistry" to immobilize enzymes, antibodies, or nucleic acid probes. This creates a highly specific biointerface for biosensing applications. The high surface area and controllable chemistry of these functionalized materials, particularly when applied to nanostructured substrates, lead to sensors with enhanced sensitivity and low limits of detection. researchgate.net

Integration into Molecular Electronics Architectures

Molecular electronics aims to use single molecules or small groups of molecules as active electronic components. A critical challenge in this field is the formation of stable and reliable electrical contacts between the molecule and the macroscopic electrodes. While much research has focused on thiol-gold interactions, organosilanes offer a robust method for covalent attachment to silicon-based electrodes, which are the standard in the semiconductor industry.

This compound can form an insulating alkyl monolayer on a silicon or silicon dioxide surface. The terminal bromine provides a reactive site for further chemical modification, allowing for the attachment of electroactive molecules. Although direct, extensive application of this compound in molecular electronics is not yet widely reported, its fundamental properties make it a candidate for creating well-defined molecular junctions for fundamental studies of charge transport.

Strategies for Grafting Polymers and Biologically Active Molecules onto Modified Surfaces

The versatility of the terminal bromine atom makes this compound an excellent platform for grafting a wide range of molecules to surfaces, enabling the creation of materials with specialized biological functions.

A significant application of surfaces modified with this compound is in the creation of antimicrobial materials. The terminal bromine can react with tertiary amines in a process called quaternization to form quaternary ammonium (B1175870) salts (QAS). sikemia.com QAS are potent antimicrobial agents that can kill bacteria on contact by disrupting their cell membranes.

By immobilizing QAS onto a surface, a non-leaching, contact-killing antimicrobial material is created. nih.govnih.gov This is highly advantageous for medical devices and implants, as it prevents the release of antibiotics into the system, which can reduce the risk of developing antibiotic resistance. researchgate.net The long alkyl chain of the this compound helps to project the QAS away from the surface, enhancing its ability to interact with and destroy bacteria. researchgate.net Research has shown that surfaces modified in this way can achieve significant reductions in bacterial counts for pathogens like Escherichia coli. researchgate.net

| Reaction | Reagent | Functional Group | Application |

| Quaternization | Tertiary Amine (e.g., Trimethylamine) | Quaternary Ammonium Salt | Contact-killing antimicrobial surfaces. iaea.org |

| Nucleophilic Substitution | Sodium Azide | Azide (-N₃) | Platform for "click chemistry" immobilization. |

| SI-ATRP | Monomer + Catalyst | Polymer Brush | Grafting of functional polymers. nih.gov |

Porous silicon (pSi) is a biodegradable and biocompatible material with an extremely high surface area, making it an ideal candidate for biomedical applications such as drug delivery and biosensing. nih.gov However, freshly prepared pSi is chemically unstable. Functionalization with organosilanes like this compound can passivate the surface, replacing unstable Si-H bonds with stable Si-C bonds and preventing premature degradation. mdpi.com

Once the pSi is stabilized with an this compound monolayer, the terminal bromine groups lining the pores can be used for further functionalization. This allows for the loading and controlled release of therapeutic agents or the attachment of targeting ligands. For example, polymers can be grafted from the pore surfaces via SI-ATRP to control the diffusion of drugs out of the pores. Alternatively, biomolecules can be immobilized within the porous structure to create highly sensitive biosensors that benefit from the large internal surface area. nih.govmdpi.com

Spectroscopic and Surface Analytical Techniques for 11 Bromoundecylsilane Research

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis of Modified Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of 11-bromoundecylsilane research, XPS is invaluable for confirming the successful deposition of the silane (B1218182) onto a substrate and for probing the chemical environment of the constituent elements.

When a surface is modified with this compound, XPS analysis can verify the presence of bromine, silicon, carbon, and oxygen on the substrate. A key indicator of successful silanization is the detection of the Br 3d and Si 2p photoelectron peaks in the XPS spectrum.

Research has shown the use of XPS to analyze substrates treated with this compound. The Br 3d photoelectron peak is a clear fingerprint for the presence of the bromoalkylsilane on the surface. Studies on silicon and silicon dioxide surfaces have demonstrated the ability of XPS to distinguish between strongly and weakly bound silane layers by comparing the Br 3d spectral intensity before and after rinsing. bhu.ac.in For instance, a significant decrease in the Br 3d peak intensity after rinsing a silicon dioxide surface suggests a weaker interaction compared to a clean silicon surface where the intensity remains more stable. bhu.ac.in

The binding energy of the Br 3d peak can also provide information about the chemical environment of the bromine atom. While the primary peak corresponds to the C-Br bond in the alkyl chain, the appearance of multiple peaks or shoulders may suggest different bonding environments or interactions of the bromine atom with the substrate. bhu.ac.in

Interactive Data Table: Representative XPS Data for Surfaces Modified with Alkylsilanes

| Element | Photoelectron Peak | Typical Binding Energy (eV) | Information Obtained |

| Bromine | Br 3d | ~70-71 | Confirmation of this compound presence, assessment of binding strength |

| Silicon | Si 2p | ~99-103 | Analysis of the silane layer and the underlying silicon substrate (elemental vs. oxide) |

| Carbon | C 1s | ~285 | Indicates the presence of the undecyl alkyl chain |

| Oxygen | O 1s | ~532-533 | Analysis of the silicon dioxide layer on the substrate and potential hydrolysis of the silane |

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface Molecular Orientation and Bonding

Reflection-Absorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a highly sensitive technique for studying the vibrational modes of molecules on reflective surfaces, such as metals and silicon wafers. It is particularly powerful for determining the molecular orientation and packing density of self-assembled monolayers (SAMs).

In RAIRS, the surface selection rule dictates that only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly observed. This principle allows researchers to deduce the orientation of the alkyl chains of this compound on a substrate. For a well-ordered, all-trans alkyl chain oriented nearly perpendicular to the surface, the symmetric and asymmetric methylene (B1212753) (CH₂) stretching modes will have different relative intensities compared to a disordered or tilted chain.

For long-chain alkylsilanes, the positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene stretching vibrations, typically found around 2920 cm⁻¹ and 2850 cm⁻¹ respectively, are indicative of the conformational order of the alkyl chains. In a well-ordered, crystalline-like monolayer, these peaks are sharp and located at lower frequencies. In contrast, a disordered, liquid-like monolayer will exhibit broader peaks at higher frequencies.

Interactive Data Table: Typical RAIRS Frequencies for Alkyl Chain Vibrations in SAMs

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation |

| Asymmetric CH₂ Stretch (νₐ(CH₂)) | 2918 - 2925 | Lower frequencies indicate a more ordered, all-trans conformation of the alkyl chains. |

| Symmetric CH₂ Stretch (νₛ(CH₂)) | 2850 - 2855 | Lower frequencies are characteristic of a well-packed, crystalline-like monolayer. |

| Asymmetric CH₃ Stretch (νₐ(CH₃)) | ~2962 | Presence and intensity can provide information about the terminal methyl group's orientation. |

| Symmetric CH₃ Stretch (νₛ(CH₃)) | ~2878 | Relative intensity to CH₂ modes can be used to estimate chain tilt. |

Fourier Transform Infrared Spectroscopy (FTIR) for Vibrational Characterization of Derivatives

Fourier Transform Infrared Spectroscopy (FTIR) is a versatile analytical technique used to identify functional groups and characterize the molecular structure of compounds in solid, liquid, or gas form. While RAIRS is specific to surfaces, FTIR can be used to analyze bulk samples of this compound and its derivatives.

In the context of this compound research, FTIR is crucial for confirming the identity of the starting material and for verifying the success of chemical transformations involving the terminal bromine atom or the silane headgroup. For example, if the bromine is substituted in a subsequent reaction, the disappearance of the characteristic C-Br stretching vibration and the appearance of new peaks corresponding to the new functional group would be evident in the FTIR spectrum.

The C-Br stretching vibration for bromoalkanes typically appears in the fingerprint region of the infrared spectrum, generally in the range of 690-515 cm⁻¹. researchgate.netnih.gov The exact position can be influenced by the surrounding molecular structure. Other important vibrational modes for this compound include the C-H stretching vibrations of the methylene groups in the alkyl chain (around 3000-2850 cm⁻¹) and the Si-H or Si-O vibrations depending on the specific silane used and its state of hydrolysis and condensation.

Interactive Data Table: Characteristic FTIR Vibrational Frequencies for this compound and Potential Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-Br | Stretching | 690 - 515 |

| Si-H (if present) | Stretching | ~2100 - 2250 |

| Si-O-Si (from condensation) | Stretching | ~1000 - 1100 |

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the structural elucidation of organic compounds, making them indispensable for characterizing this compound, its synthetic precursors, and any resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR reveals the different types of protons in a molecule, their relative numbers (through integration), and their connectivity (through spin-spin coupling). For this compound, the ¹H NMR spectrum would be expected to show a characteristic triplet for the methylene protons adjacent to the bromine atom (CH₂-Br) at around 3.4 ppm and another signal for the protons on the carbon adjacent to the silicon atom. The bulk of the methylene protons in the long alkyl chain would appear as a broad multiplet in the 1.2-1.4 ppm region.

¹³C NMR provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbon attached to the bromine would appear at a characteristic chemical shift (around 34 ppm), while the other carbons of the undecyl chain would have signals in the typical alkane region (around 14-33 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position in Chain | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | -CH₂-Br | ~3.4 | Triplet |

| ¹H | -(CH₂)₉- (bulk) | ~1.2-1.4 | Multiplet |

| ¹H | -CH₂-Si | ~0.5-1.0 | Multiplet |

| ¹³C | -CH₂-Br | ~34 | - |

| ¹³C | -(CH₂)₉- (bulk) | ~23-33 | - |

| ¹³C | -CH₂-Si | ~10-20 | - |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC separates volatile compounds in a mixture, and MS then provides information on the molecular weight and fragmentation pattern of each component.

For the analysis of this compound, GC-MS can be used to assess its purity and to identify any byproducts from its synthesis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would likely involve the loss of the bromine atom and cleavage along the alkyl chain.

Interactive Data Table: Expected GC-MS Fragmentation for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | Varies with silane group | Molecular ion peak (with characteristic Br isotope pattern) |

| [M-Br]⁺ | M - 79/81 | Loss of a bromine radical |

| [CₙH₂ₙ]⁺ | Varies | Fragmentation of the alkyl chain |

Computational and Theoretical Studies Relevant to 11 Bromoundecylsilane Systems

Molecular Dynamics Simulations of Surface Adsorption Processes

Molecular dynamics (MD) simulations are a cornerstone for studying the formation of self-assembled monolayers from organosilane precursors like 11-bromoundecylsilane on substrates such as silicon dioxide (SiO2). These simulations model the time-dependent behavior of the molecular system, offering insights into the dynamic process of surface adsorption and monolayer organization.

MD simulations of long-chain alkylsilanes on silica (B1680970) surfaces have revealed that the process begins with the hydrolysis of the silane (B1218182) headgroup (e.g., trichlorosilane (B8805176) or trialkoxysilane) in the presence of surface-adsorbed water. This is followed by the covalent attachment of the silane to the surface hydroxyl groups, forming stable Si-O-Si bonds. The subsequent self-assembly is driven by van der Waals interactions between the long alkyl chains.

Key findings from MD simulations of analogous alkylsilane systems include:

Influence of Surface Roughness : Simulations have demonstrated that the atomic-scale roughness of the silica substrate plays a critical role in the final structure of the monolayer. Rougher surfaces can lead to more disordered monolayers with a lower packing density compared to atomically flat surfaces.

Role of Water : The presence of a thin layer of water on the silica surface is crucial for the hydrolysis of the silane headgroup, which is a prerequisite for covalent bonding to the surface. MD simulations can model the kinetics of these hydrolysis and condensation reactions.

Adsorption Dynamics : By tracking the trajectories of individual molecules, MD simulations can elucidate the step-by-step mechanism of monolayer formation, from initial physisorption to final chemisorption and lateral organization.

| Parameter | Typical Value/Model | Significance |

|---|---|---|

| Force Field | ReaxFF, OPLS-AA, CHARMM | Describes the potential energy of the system as a function of atomic coordinates. ReaxFF can model bond formation/breaking. |

| Substrate Model | Amorphous or Crystalline SiO2 | Represents the surface onto which the SAM is formed. Amorphous models are often more realistic. |

| Simulation Time | Nanoseconds to Microseconds | The duration of the simulation, which needs to be long enough to capture the self-assembly process. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic conditions (constant Number of particles, Volume, Temperature or Pressure). |

Quantum Chemical Calculations of Reactivity and Bonding in this compound Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, bonding, and reactivity of this compound and its derivatives. These calculations provide a fundamental understanding of the chemical transformations the molecule can undergo.

Silane Headgroup Reactivity: Theoretical studies on the hydrolysis and condensation of trialkoxy- and trichlorosilanes have shown that these reactions proceed through a series of nucleophilic substitution steps. The barrier heights for these reactions are significantly lowered in the presence of water molecules acting as catalysts. For 11-bromoundecyl(trialkoxy)silane, DFT calculations can predict the reaction energy profiles for its hydrolysis to 11-bromoundecylsilanetriol and its subsequent condensation with surface silanol (B1196071) groups or other hydrolyzed silane molecules.

C-Br Bond Reactivity: The terminal bromo-group on the undecyl chain is a key functional site. DFT calculations are invaluable for studying its reactivity, particularly in nucleophilic substitution (SN2) reactions. By calculating the potential energy surface for the reaction of a nucleophile with the terminal carbon atom, the activation energy and reaction thermodynamics can be determined. These calculations can predict the feasibility of grafting other functional molecules onto the SAM by targeting the C-Br bond.

Key parameters obtained from quantum chemical calculations include:

Bond Dissociation Energies (BDEs) : To assess the strength of the Si-C, C-C, C-H, and C-Br bonds.

Atomic Charges : To identify electrophilic and nucleophilic sites within the molecule.

Frontier Molecular Orbitals (HOMO/LUMO) : To understand the molecule's reactivity towards electron donors and acceptors. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity.

| Descriptor | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| C-Br Bond Dissociation Energy | ~70 kcal/mol | Energy required to break the C-Br bond homolytically. |

| LUMO Energy | -0.5 eV | Indicates the susceptibility of the molecule to nucleophilic attack, often localized on the σ* orbital of the C-Br bond. |

| Mulliken Charge on C-Br | ~ +0.15 e | The carbon atom bonded to bromine is electrophilic, making it a target for nucleophiles. |

Modeling of Self-Assembled Monolayer Structures and Interfacial Phenomena

Once the this compound molecules have assembled on a surface, computational models can predict the structural and interfacial properties of the resulting monolayer. These models, often based on MD simulations or Monte Carlo methods, provide a static or dynamic picture of the SAM.

The structure of alkylsilane SAMs is characterized by several key parameters that can be determined from simulations:

Tilt Angle : The average angle the alkyl chains make with the surface normal. This is influenced by the packing density; denser packing leads to a more upright orientation (smaller tilt angle).

Monolayer Thickness : The vertical extent of the SAM, which is directly related to the tilt angle and the length of the alkyl chain.

Order Parameter : A measure of the conformational order of the alkyl chains. A higher order parameter indicates a more all-trans, crystalline-like structure.

Interfacial Energy : The energy associated with the interface between the SAM and the surrounding medium (e.g., air, water, or another material). This is crucial for understanding wetting and adhesion properties.

Simulations have shown that long-chain alkylsilanes form densely packed, ordered monolayers. The terminal bromine atom in this compound SAMs would create a unique interface. Modeling can predict how the size and electronegativity of the bromine atoms affect the packing of the chains and the surface potential of the monolayer. This surface potential is a critical factor in how the SAM interacts with other molecules and surfaces.

In Silico Design of Novel this compound-Based Functional Materials

In silico design leverages computational modeling to predict the properties of hypothetical materials before they are synthesized. This compound serves as an excellent platform molecule for this purpose due to its ability to form a stable, insulating monolayer and the reactive handle provided by the terminal bromine.

Computational screening can be used to design functional materials for various applications:

Biosensors : The terminal bromine can be computationally modeled to undergo substitution reactions with various bioreceptor molecules (e.g., DNA, antibodies, enzymes). Simulations can then predict the binding affinity of the immobilized receptor for its target analyte, guiding the design of highly sensitive and selective biosensors. youtube.com

Surface Patterning : By modeling the reactivity of the C-Br bond towards different chemical or photochemical stimuli, it is possible to design strategies for creating chemically patterned surfaces at the nanoscale. For instance, one could simulate the selective debromination of specific areas of the SAM to create regions with different wettability or chemical functionality.

Molecular Electronics : Theoretical calculations can explore the effect of substituting the bromine with various electronically active groups. By calculating the electronic transport properties of these modified SAMs, researchers can design molecular wires, diodes, or switches for future electronic devices.

The in silico approach accelerates the materials discovery process by identifying the most promising candidate structures for synthesis and experimental validation, saving significant time and resources.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 11-bromoundecylsilane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves silanization of undecenyl bromide using trichlorosilane under inert conditions (e.g., argon atmosphere) . Purity validation requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducible results, ensure solvent removal via vacuum distillation and monitor reaction progress with thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Although not classified as hazardous, standard organosilane precautions apply: use fume hoods for handling, wear nitrile gloves, and avoid skin/eye contact. In case of spills, neutralize with sodium bicarbonate and dispose via approved halogenated waste protocols. Always consult institutional safety guidelines for organobromine compounds .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Confirm Si-C (~1250 cm⁻¹) and C-Br (~650 cm⁻¹) bonds.

- ¹H/¹³C NMR : Identify alkyl chain protons (δ 0.5–1.5 ppm for Si-CH₂) and bromine-induced deshielding .

- Elemental Analysis : Verify Br and Si content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can surface grafting efficiency of this compound on oxide substrates be optimized?

- Methodological Answer : Optimize silanization by:

- Pre-treating substrates (e.g., SiO₂) with oxygen plasma to maximize hydroxyl groups.

- Using anhydrous toluene as a solvent and refluxing at 110°C for 24 hours.

- Quantify grafting density via X-ray photoelectron spectroscopy (XPS) or ellipsometry. Contradictions in reported densities often arise from solvent polarity or moisture content; control humidity below 10% during synthesis .

Q. How to resolve contradictory data in the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies in reaction yields (e.g., with amines vs. thiols) may stem from:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance bromide leaving-group stability.

- Catalyst choice : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve interfacial reactivity in biphasic systems.

- Kinetic analysis : Use pseudo-first-order conditions to isolate rate constants and identify competing hydrolysis pathways .

Q. What experimental designs are suitable for studying the thermal stability of this compound-functionalized surfaces?

- Methodological Answer : Design a thermogravimetric analysis (TGA) experiment under nitrogen to track mass loss between 200–400°C. Compare with differential scanning calorimetry (DSC) to detect exothermic decomposition. For reproducibility, standardize heating rates (e.g., 10°C/min) and substrate thickness. Contradictions in literature often arise from uncontrolled oxidative degradation; replicate experiments under inert vs. ambient conditions .

Q. How to address batch-to-batch variability in this compound synthesis for surface science studies?

- Methodological Answer : Implement quality control via:

- In-line monitoring : Use Raman spectroscopy to track silane conversion in real time.

- Statistical design : Apply a factorial experiment (e.g., varying reaction time, temperature, and catalyst loading) to identify critical parameters.

- Standardized post-synthesis purification : Use size-exclusion chromatography to remove oligomeric byproducts .

Methodological Considerations for Data Presentation

Q. How should raw data from this compound experiments be documented to ensure reproducibility?

- Guidelines :

- Appendices : Include raw NMR spectra, TGA/DSC curves, and XPS peak deconvolutions.

- Metadata : Record solvent lot numbers, humidity levels, and substrate pretreatment protocols.

- Uncertainty analysis : Report standard deviations for ≥3 independent trials and use error bars in graphical data .

Q. What strategies mitigate confirmation bias when interpreting spectroscopic data for this compound derivatives?

- Guidelines :

- Blinded analysis : Have a second researcher assign NMR/IR peaks without prior knowledge of expected outcomes.

- Control experiments : Compare with spectra of known silanes (e.g., octadecyltrichlorosilane) to validate assignments.

- Machine learning : Apply PCA (principal component analysis) to detect outlier spectra in large datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。